molecular formula C14H15I3N2O7 B602067 Iopamidol Impurity D CAS No. 87932-11-4

Iopamidol Impurity D

Katalognummer: B602067
CAS-Nummer: 87932-11-4
Molekulargewicht: 703.99 g/mol
InChI-Schlüssel: BWAZWHDKQIBKFB-BYPYZUCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eigenschaften

CAS-Nummer

87932-11-4

Molekularformel

C14H15I3N2O7

Molekulargewicht

703.99 g/mol

IUPAC-Name

3-(1,3-dihydroxypropan-2-ylcarbamoyl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzoic acid

InChI

InChI=1S/C14H15I3N2O7/c1-4(22)12(23)19-11-9(16)6(13(24)18-5(2-20)3-21)8(15)7(10(11)17)14(25)26/h4-5,20-22H,2-3H2,1H3,(H,18,24)(H,19,23)(H,25,26)/t4-/m0/s1

InChI-Schlüssel

BWAZWHDKQIBKFB-BYPYZUCNSA-N

SMILES

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC(CO)CO)I)O

Isomerische SMILES

C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC(CO)CO)I)O

Kanonische SMILES

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC(CO)CO)I)O

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

(S)​-3-​[[[2-​hydroxy-​1-​(hydroxymethyl)​ethyl]​amino]​carbonyl]​-​5-​[(2-​hydroxy-​1-​oxopropyl)​amino]​-​2,​4,​6-​triiodobenzoic Acid

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Iopamidol Impurity D involves the use of a novel compound as a starting material. The process includes the addition of triethylamine or diisopropylethylamine in N-dimethylacetamide solution, followed by the addition of thanomin. The reaction is carried out at room temperature, and the product is obtained after refluxing and filtration .

Industrial Production Methods

The industrial production of this compound involves preparative high-performance liquid chromatography (prep-HPLC) for the separation and purification of the compound. This method ensures high purity and recovery rates, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

Iopamidol Impurity D undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Synthesis and Quality Control

Iopamidol Impurity D is synthesized as a byproduct during the production of iopamidol. The synthesis process involves complex chemical reactions that can lead to the formation of multiple impurities. A patented method outlines a synthetic route for this compound that includes the use of specific reagents and conditions to control impurity levels effectively. The objective is to maintain impurity concentrations below 0.1%, as stipulated by regulatory bodies like the European Pharmacopoeia and the American Pharmacopeia .

Research has indicated that impurities in pharmaceuticals can impact their safety profiles significantly. A study assessing the mutagenicity of chlorinated source water containing iodinated contrast media, including iopamidol, found that certain disinfection byproducts (DBPs) formed during chlorination could be cytotoxic and genotoxic . This highlights the importance of monitoring impurities like this compound in clinical applications.

Clinical Applications and Diagnostic Imaging

Iopamidol is primarily used as a contrast agent in X-ray imaging and computed tomography (CT) scans. The presence of impurities such as this compound can affect imaging quality and patient safety. Therefore, understanding its properties is essential for developing safer diagnostic protocols.

Table 2: Clinical Uses of Iopamidol

ApplicationDescription
X-ray ImagingEnhances visibility of internal structures during X-ray examinations.
Computed TomographyImproves image contrast for better diagnosis in CT scans.
MRI CompatibilityInvestigated for potential use in magnetic resonance imaging due to its iodine content .

Environmental Impact and Regulatory Considerations

The environmental impact of iodinated contrast media, including iopamidol, has been a growing concern due to their persistence in water systems and potential formation of harmful byproducts during water treatment processes . Regulatory frameworks are being established to monitor these substances in drinking water to mitigate health risks associated with exposure.

Case Study 1: Mutagenicity Assessment

A study analyzed extracts from chlorinated water containing iopamidol, revealing new DBPs that were highly cytotoxic . The findings underscore the need for rigorous testing of impurities like this compound to ensure public health safety.

Case Study 2: Clinical Trials

Clinical trials involving iopamidol have assessed its safety profile concerning hematological effects, indicating no significant adverse reactions linked to impurities like this compound when administered within recommended dosages .

Wirkmechanismus

The mechanism of action of Iopamidol Impurity D involves its interaction with specific molecular targets and pathways. As an impurity of iopamidol, it shares similar properties and mechanisms. Iopamidol works by absorbing X-rays, allowing for clearer imaging of blood vessels, organs, and other tissues during radiologic examinations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Iopamidol Impurity D is unique due to its specific chemical structure and properties, which make it an essential reference standard for the quality control of iopamidol. Its distinct functional groups and reactivity patterns differentiate it from other impurities and related compounds .

Biologische Aktivität

Iopamidol is a non-ionic, water-soluble contrast agent widely used in various radiological procedures, including myelography and angiography. However, impurities such as Iopamidol Impurity D can affect the overall quality and safety of the product. This article delves into the biological activity of this compound, examining its synthesis, potential health effects, and relevant case studies.

1. Synthesis of this compound

This compound is synthesized through a series of chemical reactions involving key intermediates. The synthesis typically involves:

  • Starting Materials : The synthesis begins with a compound containing acid chloride groups.
  • Reaction Conditions : The reaction is conducted in a solvent like N,N-dimethylacetamide with triethylamine or diisopropylethylamine to maintain a pH greater than 7.
  • Final Steps : After several purification steps, this compound is obtained by adjusting the pH and separating the product from by-products .

The following table summarizes the synthetic route:

StepChemical ReactionConditions
1Acylation20-40 °C, pH > 7
2HydrolysisRoom temperature, pH < 7
3PurificationFiltration and drying

2. Biological Activity and Health Effects

Iopamidol itself is generally considered safe for short-term use; however, the presence of impurities like this compound can raise concerns regarding toxicity and adverse effects. Key findings include:

  • Toxicity Profile : While Iopamidol is not toxic in its pure form, impurities can lead to unexpected reactions when exposed to chlorination in water systems, potentially forming harmful by-products .
  • Clinical Observations : In clinical settings, iopamidol has been associated with fewer adverse events compared to other contrast agents. For instance, a study showed that patients receiving iopamidol had significantly lower rates of major adverse events during cardiac angiography compared to those receiving diatrizoate .

3. Case Studies and Research Findings

Several studies have investigated the implications of this compound in clinical practice:

  • Case Study on Meconium Obstruction : A study involving extremely low-birth-weight infants treated with iopamidol enema reported an 88% improvement rate without significant complications. This suggests that iopamidol can be effective even in sensitive populations when used correctly .
  • Environmental Impact : Research has shown that iopamidol can be detected in surface waters, raising concerns about environmental exposure and potential long-term health effects due to accumulation in aquatic ecosystems .

4. Conclusion

This compound presents both challenges and considerations in its application as a contrast agent. While it plays a crucial role in diagnostic imaging, ongoing research is necessary to fully understand its biological activity and long-term effects on human health and the environment. Future studies should focus on refining synthesis methods to minimize impurities and assess their clinical significance more thoroughly.

Q & A

Q. Table 1: Example Validation Parameters for Impurity D Quantification

ParameterAcceptance CriteriaReference Method
SpecificityResolution ≥2.0 between peaksRP-HPLC
LinearityR² ≥0.99 over 0.1–1.5% rangeUV Detection
Accuracy (Recovery)90–110% at LOQ to 150% levelsSpiked Samples
Precision (RSD)≤5% for repeatability/intermediateMulti-day Analysis

Q. Table 2: Key ICH Guidelines for Impurity Control

GuidelineFocus AreaRelevance to Impurity D Research
ICH Q3A(R2)Impurities in New Drug SubstancesSets thresholds for identification (0.1%) and qualification
ICH Q2(R2)Analytical ValidationDefines validation parameters for impurity methods
ICH Q3DElemental ImpuritiesGuides control of metal catalysts in synthesis

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.